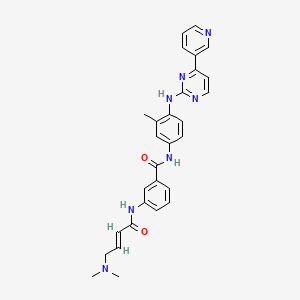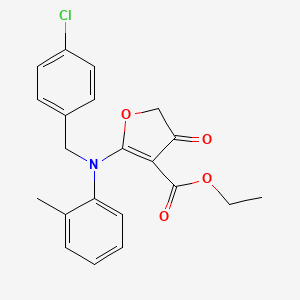
KDU691
Descripción general
Descripción
KDU691 es un potente inhibidor de la enzima fosfatidilinositol-4-OH quinasa (PI4K), que juega un papel crucial en el ciclo de vida del parásito de la malaria Plasmodium falciparum . Este compuesto ha demostrado un potencial significativo en la lucha contra la malaria, particularmente en las cepas resistentes a las terapias combinadas a base de artemisinina .
Mecanismo De Acción
KDU691 ejerce sus efectos inhibiendo la enzima fosfatidilinositol-4-OH quinasa (PI4K). Esta inhibición interrumpe la vía de señalización PI4K, que es esencial para la supervivencia y la replicación de Plasmodium falciparum . Al dirigirse a esta vía, this compound mata eficazmente al parásito de la malaria, incluidas las cepas que son resistentes a otros tratamientos .
Análisis Bioquímico
Biochemical Properties
KDU691 interacts with the Plasmodium PI4K enzyme . It has been found to selectively inhibit this enzyme, showing a high degree of selectivity for Plasmodium PI4K over human PI4K and PI3K enzymes . This interaction is crucial for its antimalarial activity.
Cellular Effects
This compound has significant effects on Plasmodium falciparum, the parasite responsible for malaria. It inhibits the growth of the parasite’s ring-stage parasites, which are the early form of the parasite that infects red blood cells . This inhibition disrupts the life cycle of the parasite, preventing it from proliferating and causing disease.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a molecule that plays a key role in intracellular trafficking and signal transduction. By inhibiting this enzyme, this compound disrupts these processes, leading to the death of the parasite.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a potent and rapid effect on Plasmodium falciparum. It inhibits the growth of the parasite’s ring-stage parasites within a short time frame
Dosage Effects in Animal Models
The effects of this compound in animal models have not been fully elucidated. It has been found to be effective in inhibiting the growth of Plasmodium falciparum in vitro
Metabolic Pathways
This compound interacts with the phosphatidylinositol metabolic pathway by inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a key molecule in this pathway.
Métodos De Preparación
KDU691 es un derivado de imidazopirazina. La producción industrial de this compound generalmente implica una síntesis orgánica de varios pasos en condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
KDU691 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: This compound puede sufrir reacciones de sustitución en las que uno o más sustituyentes son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
KDU691 tiene varias aplicaciones de investigación científica:
Comparación Con Compuestos Similares
KDU691 es único en su alta especificidad y potencia contra PI4K. Compuestos similares incluyen:
This compound destaca por su alta eficacia contra los parásitos en estadio de anillo de Plasmodium falciparum pretratados con dihidroartemisinina, lo que lo convierte en una herramienta valiosa en la lucha contra la malaria .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFFISSODJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)





![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)

![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)


